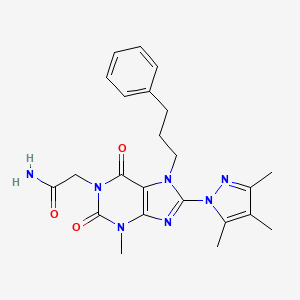
2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H27N7O3 and its molecular weight is 449.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic molecule with significant potential in biological applications. Its intricate structure suggests various biological activities, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C23H27N7O3 with a molecular weight of 449.5 g/mol. The structure includes a purine base, a phenylpropyl group, and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N7O3 |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 1013990-19-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:
- Formation of the Purine Base : Utilizing condensation reactions involving nitrogen-containing compounds.
- Introduction of the Phenylpropyl Group : Achieved through alkylation reactions.
- Attachment of the Acetamide Moiety : Finalizing the structure through acylation reactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Evidence suggests that it may act as an enzyme inhibitor or modulator, affecting pathways involved in inflammation and cancer progression.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may interact with receptors to influence signaling pathways.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A study on related pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Study 1: Anti-inflammatory Effects
A study published in the Asian Journal of Chemistry explored the anti-inflammatory activity of pyrazole derivatives similar to this compound. The results indicated that these derivatives significantly reduced inflammation markers in animal models .
Study 2: Anticancer Activity
In another investigation focusing on purine derivatives, researchers found that compounds with similar structures could inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
Comparative Analysis with Related Compounds
Propriétés
IUPAC Name |
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c1-14-15(2)26-30(16(14)3)22-25-20-19(21(32)29(13-18(24)31)23(33)27(20)4)28(22)12-8-11-17-9-6-5-7-10-17/h5-7,9-10H,8,11-13H2,1-4H3,(H2,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOLEXMRYDGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














